molecular formula C15H15N5O2S2 B4502784 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide

Cat. No.: B4502784
M. Wt: 361.4 g/mol
InChI Key: HCOMYHVLUYNILK-UHFFFAOYSA-N
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2S2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.06671709 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Strategies

  • Aldehyde Oxidase (AO) Metabolism : A study by Linton et al. (2011) focused on modifying the structure of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, a challenge in drug development. The research offers insights into the modification strategies for this and similar compounds.

Synthesis and Biological Properties

  • Synthesis of Derivatives : The synthesis of various derivatives of thiadiazole, such as 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides, and their potential biological properties have been explored. A study by Doria et al. (1986) found some derivatives to possess antiinflammatory activities.

Antimicrobial Activity

  • Antibacterial Agent Target Identification : A study by Deibel et al. (2004) identified a thiadiazolo[3,2-a]pyrimidine-6-carboxamide as a novel antibacterial agent. The research utilized solid-supported compounds to identify the target for these compounds, contributing to the understanding of antibacterial mechanisms.
  • Antimicrobial Derivatives : The synthesis of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and their antimicrobial activities were studied by Gein et al. (2015).

Cancer Research

  • Anticancer Properties : Novel 1,3,4-heterodiazole analogues, including thiadiazole[3,2-a]pyrimidine derivatives, were synthesized and evaluated for antitumor activity. The study by Taher et al. (2012) highlights the potential of these compounds in cancer treatment.

Other Applications

  • Diverse Biological Activities : The thiadiazole structure, as a part of such compounds, has been highlighted for its diverse biological activities. This includes applications in anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties, as discussed by Ghaffari et al. (2021).

Properties

IUPAC Name

12-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c1-7(2)12-18-19-14(24-12)17-11(21)8-6-16-15-20(13(8)22)9-4-3-5-10(9)23-15/h6-7H,3-5H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOMYHVLUYNILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CN=C3N(C2=O)C4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide
Reactant of Route 3
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide
Reactant of Route 5
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide

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